2,3,5-Trifluoro-4-hydroxybenzoic acid

Übersicht

Beschreibung

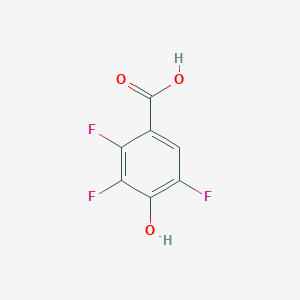

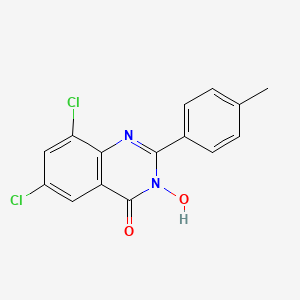

“2,3,5-Trifluoro-4-hydroxybenzoic acid” is likely a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “2,3,5-Trifluoro” indicates the presence of three fluorine atoms on the second, third, and fifth carbon atoms of the benzene ring. The “4-hydroxy” indicates the presence of a hydroxyl group on the fourth carbon atom .

Molecular Structure Analysis

The molecular structure of “2,3,5-Trifluoro-4-hydroxybenzoic acid” would consist of a six-membered benzene ring with a carboxyl group, three fluorine atoms, and a hydroxyl group attached at specific positions .Chemical Reactions Analysis

As an aromatic carboxylic acid, “2,3,5-Trifluoro-4-hydroxybenzoic acid” could potentially undergo a variety of chemical reactions. These might include esterification, amidation, and reactions involving the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,5-Trifluoro-4-hydroxybenzoic acid” would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and influence its reactivity .Wissenschaftliche Forschungsanwendungen

Versatile Platform Intermediate

2,3,5-Trifluoro-4-hydroxybenzoic acid, a derivative of 4-Hydroxybenzoic acid (4-HBA), has potential in various biotechnological applications. It serves as a promising intermediate for producing value-added bioproducts used in food, cosmetics, pharmacy, fungicides, etc. Advances in biosynthetic techniques, synthetic biology, and metabolic engineering have enhanced its production and application in creating products like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

Continuous Flow Synthesis

The compound finds importance in the pharmaceutical industry and material science. A continuous microflow process for its synthesis through Grignard exchange and carboxylation reactions has been reported. This method emphasizes high yield and purity, demonstrating its practicality in industrial applications (Deng et al., 2015).

Stainless Steel Corrosion Inhibitor

3-Hydroxybenzoic acid, structurally similar to 2,3,5-Trifluoro-4-hydroxybenzoic acid, has been studied as a corrosion inhibitor for stainless steel in environmentally-friendly aqueous solutions. Its effectiveness and mechanism of action are significant for industrial applications, particularly in metal treatment and protection (Narváez et al., 2005).

Anticonvulsant Activities

Compounds derived from hydroxybenzoic acids, including 2,3,5-Trifluoro-4-hydroxybenzoic acid, have been evaluated for anticonvulsant activities. Their unique chemical and physical properties contribute to their potential therapeutic use in treating seizures and other neurological disorders (D'angelo et al., 2008).

Practical Synthesis in Pharmaceutical Applications

A practical synthesis method of a similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been developed. This synthesis is crucial for producing antimicrobial drugs, showcasing the relevance of such compounds in the pharmaceutical industry (Zhang et al., 2020).

Pseudopolymorphs Characterization

The study and characterization of hydroxybenzoic acid derivatives, including pseudopolymorphs, are essential for applications in medicine and polymer synthesis. Understanding these compounds' self-assembly and structural properties is crucial for their effective utilization in various fields (Jayaraman et al., 2004).

Analysis in Mass Spectrometry

2,3,5-Trifluoro-4-hydroxybenzoic acid and its derivatives play a significant role in mass spectrometry analysis. The understanding of their interaction with matrices and their detection limits is vital for analytical chemistry applications (Papac et al., 1996).

Wirkmechanismus

Target of Action

The primary targets of 2,3,5-Trifluoro-4-hydroxybenzoic acid are protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) . These enzymes are involved in the post-translational modification of proteins, which is crucial for the proper functioning of these proteins.

Mode of Action

2,3,5-Trifluoro-4-hydroxybenzoic acid acts as an inhibitor for FTase and GGTase . It binds to these enzymes and prevents them from performing their normal function of modifying proteins. This disruption can lead to changes in the activity of these proteins, potentially altering cellular processes.

Biochemical Pathways

The inhibition of FTase and GGTase by 2,3,5-Trifluoro-4-hydroxybenzoic acid affects the protein prenylation pathway . Protein prenylation involves the addition of hydrophobic molecules to a protein, which allows the protein to attach to cell membranes. This attachment is necessary for the protein to function correctly. By inhibiting FTase and GGTase, 2,3,5-Trifluoro-4-hydroxybenzoic acid disrupts this pathway, potentially leading to altered protein function and cellular activity.

Pharmacokinetics

Due to its relative acidity (with an observed pka of 53), it may have certain implications on its bioavailability .

Result of Action

The inhibition of FTase and GGTase by 2,3,5-Trifluoro-4-hydroxybenzoic acid can lead to changes in the function of proteins that are normally modified by these enzymes . This can result in alterations in various cellular processes, potentially leading to changes in cell behavior.

Action Environment

The action of 2,3,5-Trifluoro-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its interaction with its targets . Additionally, the presence of other molecules can also affect the compound’s action, such as competitive inhibitors that may reduce its efficacy.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,5-trifluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTSVSIMQRELDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769934.png)

![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2769935.png)

![1-[4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2769936.png)

![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2769938.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2769946.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2769950.png)

![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)

![(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B2769952.png)